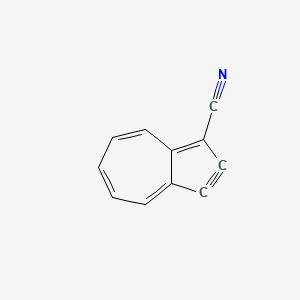
Dyshomerythrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dyshomerythrine is a naturally occurring alkaloid isolated from the New Zealand silver pine, Lagarostrobos colensoi. This compound is known for its significant activity against various agriculturally important insect pests . This compound incorporates a seven-membered C-ring, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dyshomerythrine involves several steps, starting with the preparation of the core structure. One common method includes the use of gem-dihalogenocyclopropanes as building blocks. These are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions . The reaction typically involves treating a solution of the olefin and a quaternary ammonium salt in the relevant halogen form with aqueous sodium hydroxide.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of ultrasonication techniques has been found to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in reduced forms of this compound.
Aplicaciones Científicas De Investigación
Dyshomerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound’s activity against insect pests makes it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by pests.
Mecanismo De Acción
The mechanism of action of dyshomerythrine involves its interaction with specific molecular targets in insect pests. It disrupts the normal functioning of these targets, leading to the death of the pests. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects .
Comparación Con Compuestos Similares
Dyshomerythrine is unique due to its seven-membered C-ring structure. Similar compounds include other alkaloids such as 3-epischelhammericine and 2,7-dihydrohomoerysotrine . These compounds share some structural similarities but differ in their specific biological activities and chemical properties. This compound’s unique structure contributes to its distinct mode of action and effectiveness against insect pests.
Conclusion
This compound is a fascinating compound with significant potential in various fields of research. Its unique structure and biological activity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will undoubtedly uncover even more uses for this versatile compound.
Propiedades
Número CAS |
91897-64-2 |
|---|---|
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |
Clave InChI |
BMERDRZRTMAIND-PVCZSOGJSA-N |
SMILES isomérico |
CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
SMILES canónico |
COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
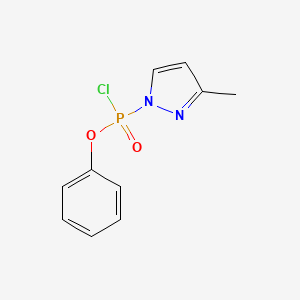
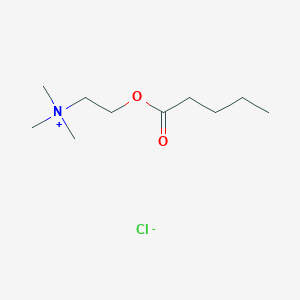
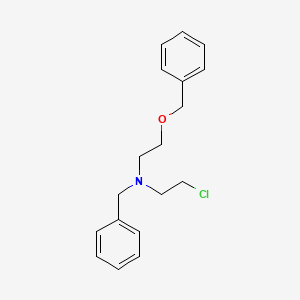
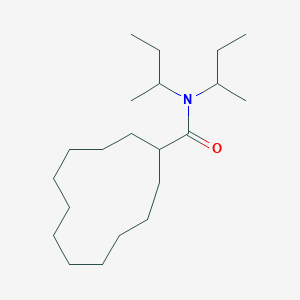
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)
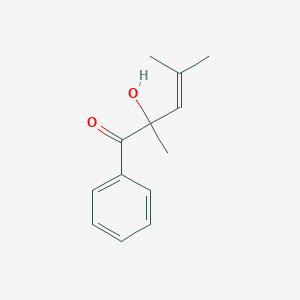
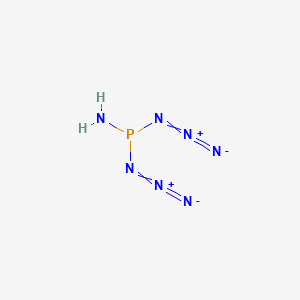
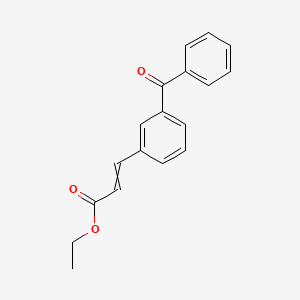
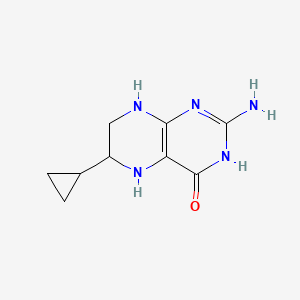
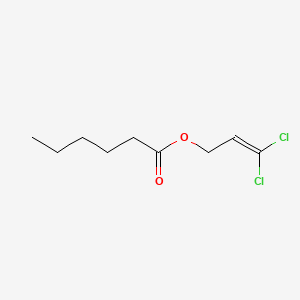
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
